Cav 2.2 blocker 2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

CNV-2197944は、主に神経障害性疼痛の治療の可能性において開発された低分子薬です。 それは状態依存性カルシウムチャネルブロッカーとして機能し、特に疼痛シグナルの伝達に関与するCav2.2チャネルを標的としています .

準備方法

合成経路と反応条件

CNV-2197944の合成には、主要な中間体の調製から始まる複数のステップが含まれます。このプロセスには通常以下が含まれます。

コア構造の形成: コア構造は、一連の縮合反応と環化反応によって合成されます。

官能基の修飾: 化合物の活性と選択性を高めるために、さまざまな官能基が導入または修飾されます。

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、高純度が確保されます。

工業生産方法

CNV-2197944の工業生産は、同様の合成経路に従いますが、より大規模です。これには、収率を最大化し、不純物を最小限に抑えるために、反応条件を最適化することが含まれます。連続フロー化学などの技術は、効率とスケーラビリティを向上させるために使用される場合があります。

化学反応の分析

反応の種類

CNV-2197944は、次のようないくつかのタイプの化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

還元: 還元反応は、特定の官能基を修飾することができ、化合物の活性を変化させる可能性があります。

置換: 置換反応は、さまざまな置換基を導入することができ、化合物の特性を強化または修飾することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

置換: さまざまなハロゲン化剤と求核剤が置換反応に使用されます。

主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、置換反応はさまざまな置換類似体を生成する可能性があります。

科学研究への応用

化学: カルシウムチャネルブロッカーとその相互作用を研究するためのモデル化合物として役立ちます。

生物学: 神経カルシウムチャネルへの影響と、疼痛シグナル伝達経路を調節する可能性に焦点を当てた研究が行われています。

医学: 主な適用は、糖尿病性末梢神経障害や帯状疱疹後神経痛などの状態を含む神経障害性疼痛の治療です

産業: この化合物の独自の特性により、新しい疼痛管理療法の開発の候補となっています。

科学的研究の応用

Pain Management

One of the most significant applications of C2230 is in the treatment of chronic and neuropathic pain:

- Efficacy in Animal Models : C2230 has been shown to mitigate pain behaviors across various models, including those for arthritis and neuropathic pain . In studies involving rat models, acute administration resulted in significant reductions in pain-related behaviors, suggesting its potential as a therapeutic agent.

- Comparison with Other Blockers : C2230's potency was demonstrated to be superior to other known blockers, such as ω-conotoxin GVIA, with an IC50 value indicating effective inhibition at low concentrations .

Neurological Disorders

C2230's role extends beyond pain management into other neurological conditions:

- Potential for Treating Epilepsy : Given its ability to inhibit excitatory neurotransmitter release through Cav 2.2 channels, C2230 may offer therapeutic benefits for epilepsy by stabilizing neuronal excitability .

- Research on Mechanistic Insights : Studies have investigated the molecular interactions between C2230 and Cav 2.2 channels, revealing insights into how auxiliary subunits like CaVβ2 influence channel gating and sensitivity to blockers .

Case Study 1: Chronic Pain Model

In a controlled study involving a rat model of chronic pain induced by nerve injury:

- Methodology : Rats were administered C2230 at varying doses.

- Results : Significant reductions in mechanical allodynia were observed, with behavioral assessments indicating improved pain thresholds post-treatment .

Case Study 2: Neuropathic Pain Assessment

Another study focused on neuropathic pain:

- Methodology : C2230 was applied in conjunction with behavioral tests measuring pain responses.

- Results : The results demonstrated that C2230 effectively reduced hyperalgesia and allodynia compared to control groups treated with saline or alternative blockers .

Data Summary

作用機序

CNV-2197944は、N型電位依存性カルシウムチャネルであるCav2.2チャネルを選択的に阻害することによって効果を発揮します。これらのチャネルは、神経系における疼痛シグナルの伝達に重要な役割を果たしています。 これらのチャネルをブロックすることによって、CNV-2197944はカルシウムイオンの流入を減らし、それによって疼痛シグナル伝達に関与する神経伝達物質の放出を減少させます .

類似化合物との比較

類似化合物

ジコノチド: 重度の慢性疼痛に使用されるもう1つのCav2.2チャネルブロッカー。

ガバペンチン: 直接的なCav2.2ブロッカーではありませんが、カルシウムチャネルを間接的に調節し、神経障害性疼痛に使用されます。

プレガバリン: ガバペンチンと同様に、カルシウムチャネルに影響を与え、神経障害性疼痛に使用されます。

独自性

CNV-2197944は、状態依存的なブロッキングメカニズムにより、非常に活性なCav2.2チャネルを選択的に阻害することができます。 この選択性は、他のカルシウムチャネルブロッカーと比較して副作用を軽減する可能性があります .

生物活性

Cav 2.2 blockers, particularly compounds like C2230, have garnered significant attention in pharmacological research due to their potential therapeutic applications in pain management and neurological disorders. This article delves into the biological activity of Cav 2.2 blocker 2, examining its mechanisms of action, efficacy in various experimental models, and relevant case studies.

Cav 2.2, also known as N-type calcium channels, play a crucial role in neurotransmitter release and neuronal excitability. Blockers like C2230 exhibit use-dependent inhibition , meaning their effectiveness increases with higher frequencies of neuronal firing. This property is particularly advantageous in pain management, where heightened neuronal activity is common.

- Binding Characteristics : C2230 preferentially binds to the inactivated state of the Cav 2.2 channel. Studies show that it enhances closed-state inactivation and accelerates open-state inactivation during high-frequency stimulation, which is essential for effective pain relief .

Efficacy and Potency

The potency of C2230 has been quantified through various electrophysiological experiments. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness at different membrane potentials:

| Membrane Potential (mV) | IC50 (µM) |

|---|---|

| -50 | 1.3 ± 0.1 |

| -80 | 10.2 ± 0.6 |

These results suggest that C2230 is significantly more potent at depolarized potentials, where Cav 2.2 channels are more likely to be inactivated, thus providing a robust blockade during conditions of increased neuronal activity .

Pain Models

Recent studies have demonstrated the efficacy of C2230 across multiple pain models:

- Chronic Pain Model : In a rat model of chronic pain, administration of C2230 resulted in a marked reduction in pain behaviors, suggesting its potential as a therapeutic agent for chronic pain management .

- Neuronal Excitability : Experiments involving dorsal root ganglion (DRG) neurons showed that C2230 inhibited CaV2.2 currents without affecting overall neuronal excitability, indicating its selective action on pain pathways .

- Nonhuman Primate Studies : Similar effects were observed in marmosets (Callithrix jacchus), where C2230 significantly reduced total calcium currents in trigeminal ganglia compared to control groups .

Comparative Analysis with Other Blockers

C2230's mechanism and efficacy can be compared with other known Cav 2.2 blockers such as ω-conotoxin GVIA (ω-CGVIA). While ω-CGVIA is known for its irreversible blockade, C2230 demonstrates a rapid and reversible block with a distinct binding profile that allows for recovery under certain conditions .

| Feature | C2230 | ω-Conotoxin GVIA |

|---|---|---|

| Binding Type | Use-dependent | Irreversible |

| Recovery | Rapid and complete | Slow |

| Potency at -50 mV | High (IC50 = 1.3 µM) | Not specified |

特性

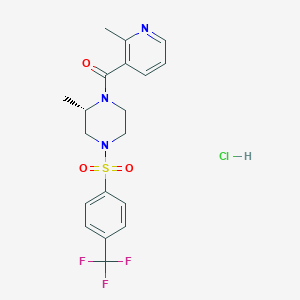

CAS番号 |

1204535-44-3 |

|---|---|

分子式 |

C19H20F3N3O3S |

分子量 |

427.4 g/mol |

IUPAC名 |

(2-methylpyridin-3-yl)-[(2S)-2-methyl-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone |

InChI |

InChI=1S/C19H20F3N3O3S/c1-13-12-24(10-11-25(13)18(26)17-4-3-9-23-14(17)2)29(27,28)16-7-5-15(6-8-16)19(20,21)22/h3-9,13H,10-12H2,1-2H3/t13-/m0/s1 |

InChIキー |

BLFJGFDZMABYMY-ZDUSSCGKSA-N |

SMILES |

CC1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F.Cl |

異性体SMILES |

C[C@H]1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

正規SMILES |

CC1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。